[(2-Cyanoethyl)sulfanyl]acetyl chloride
Description
Properties
CAS No. |
61404-34-0 |
|---|---|
Molecular Formula |
C5H6ClNOS |
Molecular Weight |
163.63 g/mol |
IUPAC Name |
2-(2-cyanoethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C5H6ClNOS/c6-5(8)4-9-3-1-2-7/h1,3-4H2 |
InChI Key |
BNOITJKIBFECAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to [(2-Cyanoethyl)sulfanyl]acetyl Chloride
Direct Nucleophilic Substitution of Chloroacetyl Chloride
The most widely reported method involves the reaction of chloroacetyl chloride with 2-cyanoethanethiol (HS-CH2CH2CN) under controlled conditions. The thiol acts as a nucleophile, displacing the chloride group via an SN2 mechanism. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with triethylamine (TEA) or pyridine added to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{ClCH}2\text{COCl} + \text{HS-CH}2\text{CH}2\text{CN} \xrightarrow{\text{TEA, DCM}} \text{CH}2\text{COCl-S-CH}2\text{CH}2\text{CN} + \text{HCl}
$$
Optimization studies suggest stoichiometric excess of chloroacetyl chloride (1.2–1.5 equiv) improves yields to 70–80%. Lower temperatures (0–5°C) minimize side reactions such as polysulfide formation.
Two-Step Synthesis via Carboxylic Acid Intermediate
An alternative approach synthesizes [(2-cyanoethyl)sulfanyl]acetic acid followed by chlorination:
Thioether Formation
Chloroacetic acid reacts with 2-cyanoethanethiol in aqueous NaOH (pH 9–10) to yield [(2-cyanoethyl)sulfanyl]acetic acid. The reaction proceeds at 25–40°C over 4–6 hours, achieving 85–90% conversion.
Acyl Chloride Formation
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. SOCl₂ (2.5 equiv) in anhydrous DCM at 60°C for 3 hours provides the acyl chloride in 75% yield. Excess SOCl₂ is removed via distillation under reduced pressure.
Critical Considerations:
Mechanistic Insights and Kinetic Analysis
Nucleophilic Acyl Substitution Dynamics
The reaction of 2-cyanoethanethiol with chloroacetyl chloride follows second-order kinetics, with rate constants ($$k$$) ranging from $$1.2 \times 10^{-3}$$ to $$2.5 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ in DCM at 25°C. Polar aprotic solvents (e.g., DMF) accelerate the reaction but increase competing hydrolysis.
Industrial-Scale Production Protocols
Continuous Flow Reactor Design
Patent US2775609A describes a tubular reactor system for scalable synthesis:
- Reagent Streams :
- Stream A: Chloroacetyl chloride in DCM (0.5 M)
- Stream B: 2-Cyanoethanethiol + TEA in DCM (0.6 M)
- Mixing : Coaxial injection at 5°C with residence time ≤30 seconds.
- Quenching : In-line washing with 5% NaHCO₃ to remove residual HCl.
This method achieves 92% purity at throughputs of 10 kg·h⁻¹.
Analytical Characterization
Spectroscopic Data
Applications in Organic Synthesis
Peptide Modification
The acyl chloride reacts with amine termini under Schotten-Baumann conditions to form thioether-linked conjugates. Used in prodrug synthesis (e.g., cephalosporin derivatives).
Polymer Functionalization
Copolymerization with styrene yields sulfanyl-acrylate resins for ion-exchange membranes.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
[(2-Cyanoethyl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [(2-Cyanoethyl)sulfanyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles to form acylated products. The sulfanyl group can participate in redox reactions, and the cyano group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(2-Cyanoethyl)sulfanyl]acetyl chloride with structurally analogous acetyl chloride derivatives:
Reactivity and Chemical Behavior
- Electrophilicity: The cyanoethyl group enhances the electrophilicity of the acetyl chloride moiety compared to simple chloroacetyl chloride (CAC) . This makes this compound more reactive toward nucleophiles like amines or alcohols.
- Stability: The sulfanyl (-S-) group may render the compound susceptible to oxidation, forming sulfonyl derivatives (e.g., [(2-cyanoethyl)sulfonyl]acetyl chloride, as in ), which are less reactive but more stable .
- Solubility : Similar to acetyl chloride, it is likely soluble in polar aprotic solvents (e.g., dichloromethane) but hydrolyzes rapidly in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
